

Cdk5-IN-1 biological activity and function

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Compound of Interest

Compound Name: Cdk5-IN-1

Cat. No.: B13913958

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In-Depth Technical Guide: Cdk5-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a pivotal role in neuronal development, function, and pathology. Its aberrant activity is implicated in the progression of neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. **Cdk5-IN-1** is a potent and selective inhibitor of Cdk5. This technical guide provides a comprehensive overview of the biological activity and function of **Cdk5-IN-1**, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts targeting Cdk5.

Introduction to Cdk5

Cyclin-dependent kinase 5 (Cdk5) is an atypical member of the CDK family. Unlike canonical CDKs that regulate the cell cycle, Cdk5 is primarily active in post-mitotic neurons. Its activity is dependent on association with its regulatory subunits, p35 or p39. Under neurotoxic conditions, p35 can be cleaved by the protease calpain to a more stable p25 fragment. The resulting Cdk5/p25 complex exhibits prolonged and dysregulated kinase activity, leading to hyperphosphorylation of various substrates and contributing to neurodegenerative pathologies.

Cdk5-IN-1: A Potent and Selective Cdk5 Inhibitor

Cdk5-IN-1 (CAS: 2639540-19-3) is a potent inhibitor of Cdk5 with an activity of less than 10 nM.^{[1][2][3][4]} It belongs to a class of substituted 1,6-naphthyridine inhibitors of Cdk5.^[1]

Mechanism of Action

Cdk5-IN-1 functions as an ATP-competitive inhibitor, binding to the ATP pocket of the Cdk5 kinase domain. This binding prevents the phosphorylation of Cdk5 substrates, thereby inhibiting its biological activity.

Quantitative Biological Data

While specific IC₅₀ and K_i values for the compound explicitly named "**Cdk5-IN-1**" are not detailed in publicly available scientific literature, a key publication, "Discovery and Optimization of Highly Selective Inhibitors of CDK5" by Daniels et al. (2022), describes a series of potent and selective Cdk5 inhibitors, with at least one compound, GFB-12811, demonstrating high selectivity and promising in vivo pharmacokinetic profiles.^[1] It is highly probable that **Cdk5-IN-1** is closely related or identical to one of the compounds described in this study. The data presented below is from this publication and is representative of this class of inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

Compound	Cdk5/p25 IC ₅₀ (nM)	Cdk2/CycA IC ₅₀ (nM)	Selectivity (Cdk2/Cdk5)
GFB-12811	1.2	>10,000	>8300
Reference Compound (Roscovitine)	160	700	4.4

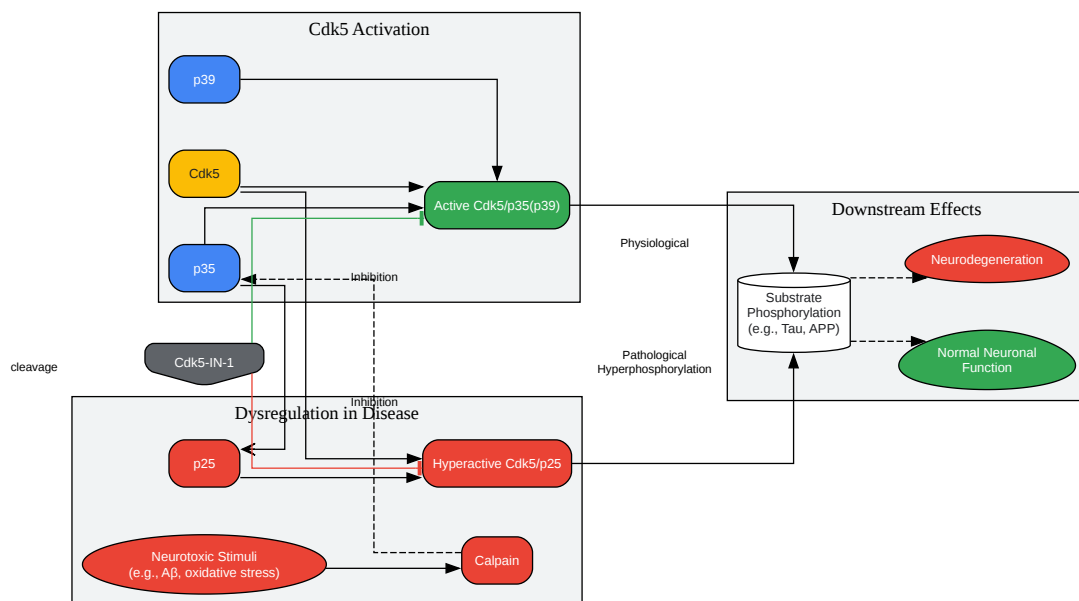
Table 2: In Vivo Pharmacokinetic Properties of GFB-12811 in Mice

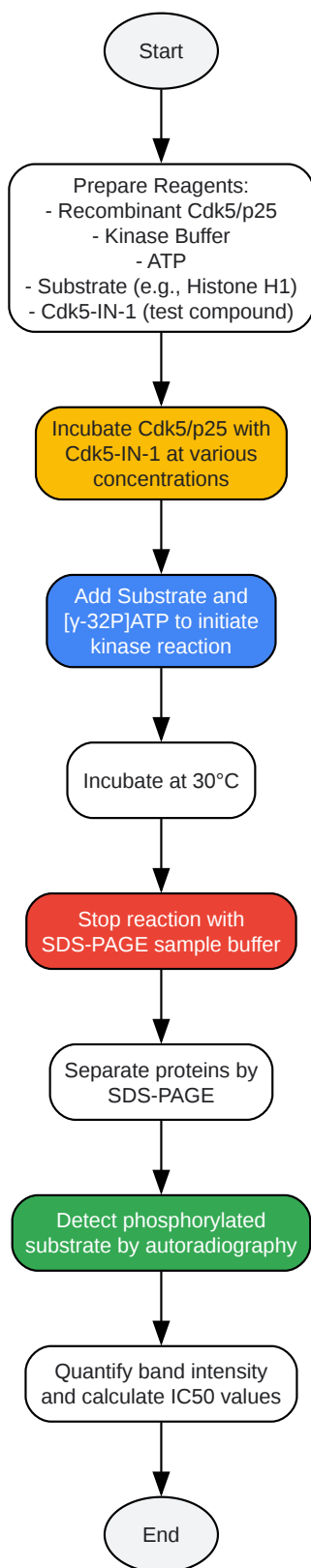
Route of Administration	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng*h/mL)	Bioavailability (%)
Intravenous (IV)	2	0.08	1050	580	-
Oral (PO)	10	0.5	450	1100	38

Signaling Pathways and Experimental Workflows

Cdk5 Signaling Pathway

The following diagram illustrates the central role of Cdk5 in neuronal signaling and its dysregulation in disease states.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com